![molecular formula C10H16NO3P B14272628 Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate CAS No. 180906-51-8](/img/structure/B14272628.png)
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chiral amino-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate chiral amine under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate involves its interaction with molecular targets through its phosphonate and amino groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context. The compound’s chiral nature also plays a role in its biological activity, influencing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate include other phosphonates and phosphonic acids, such as:
- Dimethyl phosphite
- Diethyl phosphonate
- Aminomethylphosphonic acid
- Glyphosate (a widely used herbicide)
Uniqueness
What sets this compound apart is its chiral amino-phenylethyl moiety, which imparts unique properties in terms of chiral recognition and biological activity. This makes it particularly valuable in applications requiring high specificity and selectivity .
Propriétés
Numéro CAS |
180906-51-8 |
|---|---|
Formule moléculaire |
C10H16NO3P |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
(1R)-2-dimethoxyphosphoryl-1-phenylethanamine |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
AFOWVLYUQCWFSA-JTQLQIEISA-N |
SMILES isomérique |
COP(=O)(C[C@@H](C1=CC=CC=C1)N)OC |
SMILES canonique |
COP(=O)(CC(C1=CC=CC=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


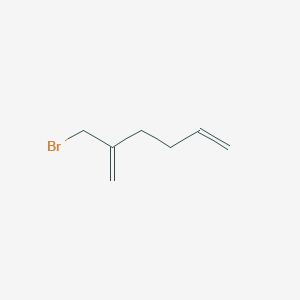
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
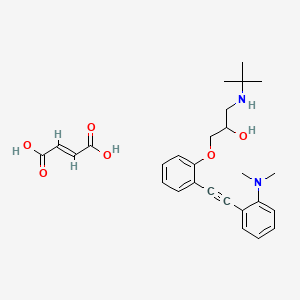
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
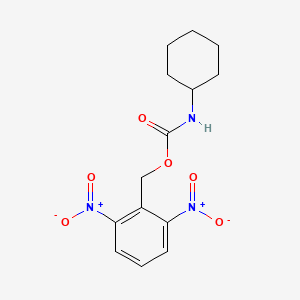
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
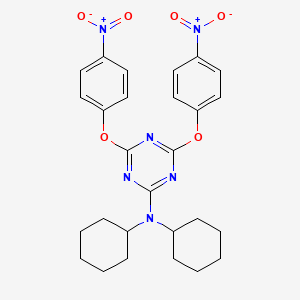
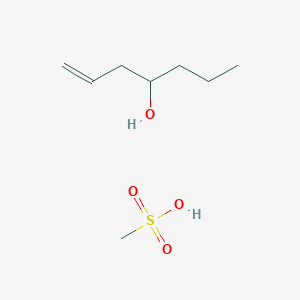
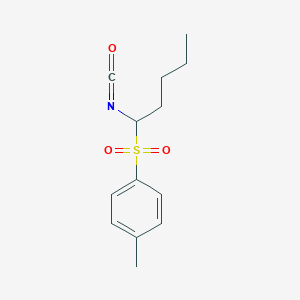
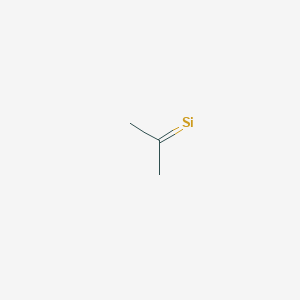
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
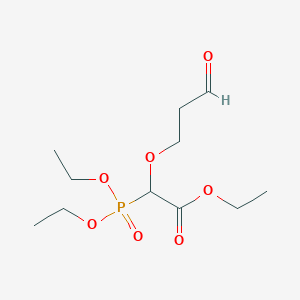
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
